molecular formula C12H18N2O3S B1279237 1-((4-(tert-Butyl)phenyl)sulfonyl)-2-(hydroxyimino)eth-2-ylamine CAS No. 884504-70-5

1-((4-(tert-Butyl)phenyl)sulfonyl)-2-(hydroxyimino)eth-2-ylamine

Cat. No.: B1279237
CAS No.: 884504-70-5
M. Wt: 270.35 g/mol
InChI Key: PBCNZDGBLRFBKQ-UHFFFAOYSA-N
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Description

1-((4-(tert-Butyl)phenyl)sulfonyl)-2-(hydroxyimino)eth-2-ylamine is an organic compound characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with a tert-butyl group The compound also contains a hydroxyimino group and an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(tert-Butyl)phenyl)sulfonyl)-2-(hydroxyimino)eth-2-ylamine typically involves multiple steps:

    Formation of the sulfonyl chloride intermediate: The starting material, 4-(tert-butyl)phenylsulfonyl chloride, is prepared by reacting 4-(tert-butyl)phenylsulfonic acid with thionyl chloride under reflux conditions.

    Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with an appropriate amine, such as 2-aminoethanol, under basic conditions to form the sulfonamide.

    Oxime formation: The final step involves the conversion of the sulfonamide to the hydroxyimino derivative by reacting with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((4-(tert-Butyl)phenyl)sulfonyl)-2-(hydroxyimino)eth-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

1-((4-(tert-Butyl)phenyl)sulfonyl)-2-(hydroxyimino)eth-2-ylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-(tert-Butyl)phenyl)sulfonyl)-2-(hydroxyimino)eth-2-ylamine involves its interaction with specific molecular targets:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Signal transduction pathways: It may modulate signaling pathways by interacting with key proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

    1-((4-Methylphenyl)sulfonyl)-2-(hydroxyimino)eth-2-ylamine: Similar structure but with a methyl group instead of a tert-butyl group.

    1-((4-Chlorophenyl)sulfonyl)-2-(hydroxyimino)eth-2-ylamine: Contains a chlorine atom instead of a tert-butyl group.

Uniqueness

1-((4-(tert-Butyl)phenyl)sulfonyl)-2-(hydroxyimino)eth-2-ylamine is unique due to the presence of the bulky tert-butyl group, which can influence its steric properties and reactivity. This makes it distinct from other similar compounds and may impart specific advantages in certain applications.

Properties

IUPAC Name

2-(4-tert-butylphenyl)sulfonyl-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-12(2,3)9-4-6-10(7-5-9)18(16,17)8-11(13)14-15/h4-7,15H,8H2,1-3H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCNZDGBLRFBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601168097
Record name 2-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-N-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-70-5
Record name 2-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-N-hydroxyethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-N-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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